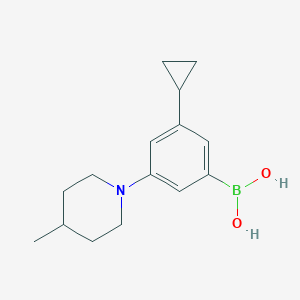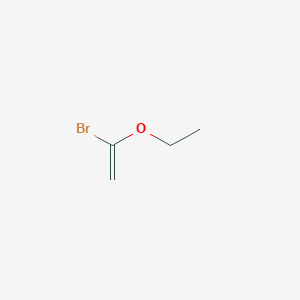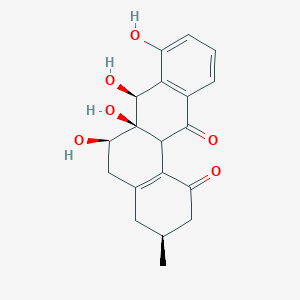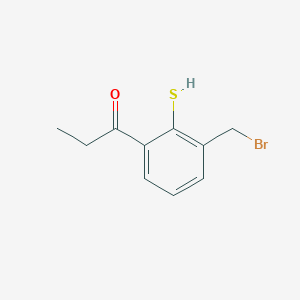
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a propanone moiety
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzene and 2-mercaptopropanone.
Reaction Conditions: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent. The mercapto group is introduced via a thiolation reaction, typically using thiourea or hydrogen sulfide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Condensation Reactions: The carbonyl group in the propanone moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Bromomethylphenyl)propan-1-one: Similar structure but lacks the mercapto group, resulting in different reactivity and applications.
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one: The chlorine atom replaces the bromine atom, leading to variations in reactivity and biological activity.
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one:
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |
Clave InChI |
YOMOMWQXACRZST-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1S)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
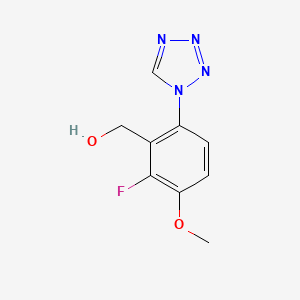

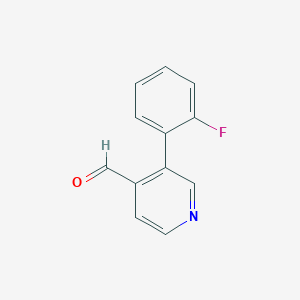
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
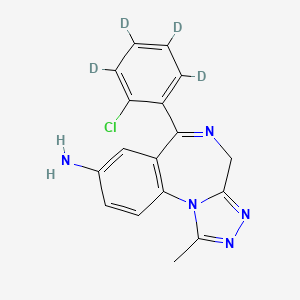

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

